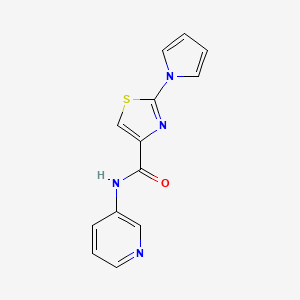

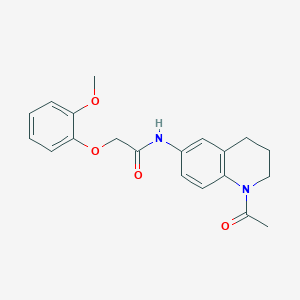

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, derived from reactions involving cyanoacetamide and various derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential for medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), which were characterized for their solid-state structures and evaluated for antioxidant activities. The study revealed significant antioxidant properties, demonstrating the chemical versatility and biological relevance of such compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Pharmacological Evaluation for Anti-inflammatory and Analgesic Actions

Faheem (2018) explored the computational and pharmacological potential of pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. The research demonstrated that certain derivatives exhibit binding and inhibitory effects across various assays, marking them as candidates for further pharmacological development (Faheem, 2018).

Potential as Anti-inflammatory Agents

Nassar et al. (2011) synthesized a series of chalcone-based diarylpyrazoles containing a phenylsulfonyl or carbonitrile moiety, evaluating their anti-inflammatory activity. Some derivatives displayed significant anti-inflammatory activity with a lower gastrointestinal profile compared to indomethacin, suggesting their potential as safer anti-inflammatory drugs (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).

Antiviral and Anti-inflammatory Properties

Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the antiviral, antioxidant, and anti-inflammatory properties of novel pyrazole derivatives. The study included molecular docking to examine interactions with relevant enzymes, highlighting the therapeutic potential of these compounds against various diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-14-12-18(22(21-14)16-6-4-3-5-7-16)20-19(23)13-15-8-10-17(11-9-15)26(2,24)25/h3-12H,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRVEIKSBWNHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)

![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

![2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2703690.png)

![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)